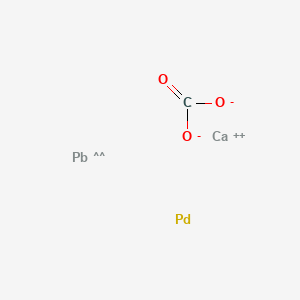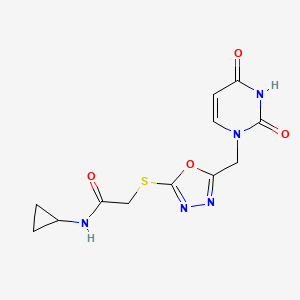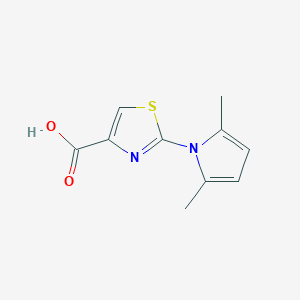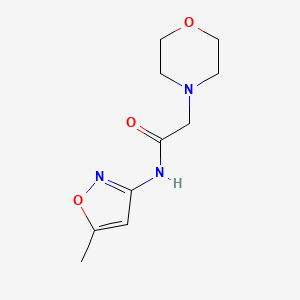
CID 138985231
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 138985231 is a useful research compound. Its molecular formula is CCaO3PbPd and its molecular weight is 413.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Function Control in Cells
Chemically Induced Dimerization (CID) has been utilized for the reversible and spatiotemporal control of protein function within cells. This approach helps in dissecting signal transductions and extends to studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation
Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems allow fine-tuning of gene expression and multiplexing of biological signals (Ma et al., 2023).
Safety in Stem Cell Therapy
The inducible caspase-9 (iC9) with CID has been introduced into induced pluripotent stem cells (iPSCs) as a safety measure. This method effectively eliminates iPSCs and tumors derived from them, enhancing the safety of clinical therapies using iPSCs (Ando et al., 2015).
Methodological Challenges in Child and Adolescent Development Research
CID has been analyzed in the context of developmental research, particularly in addressing methodological challenges related to description, prediction, and causation studies (Hamaker, Mulder, & van IJzendoorn, 2020).
Improving the Safety of Human Induced Pluripotent Stem Cell Therapy
The use of an inducible caspase-9 suicide gene activated by CID in human induced pluripotent stem cells (hiPSC) provides a safety mechanism for therapies using hiPSCs (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Solving Cell Biology Problems
CID techniques have been instrumental in resolving numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley
CID has been applied in agriculture, specifically in evaluating its application in improving water use efficiency and productivity of barley under various conditions (Anyia et al., 2007).
Safety Switch in Stem Cell Transplantation
The iC9 safety gene activated by CID has been used effectively in stem cell transplantation, particularly in resolving graft-versus-host disease symptoms (Zhou et al., 2016).
Propriétés
InChI |
InChI=1S/CH2O3.Ca.Pb.Pd/c2-1(3)4;;;/h(H2,2,3,4);;;/q;+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUTUPILOIHNX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ca+2].[Pd].[Pb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCaO3PbPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)


![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

